2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a formyl group, two methoxy groups, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2-methoxyphenol, is reacted with 4-formylbenzoic acid under basic conditions to form the phenoxy intermediate.
Acylation reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2-methoxy-5-methylaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The formyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of both methoxy and formyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-4-6-15(22-2)14(8-12)19-18(21)11-24-16-7-5-13(10-20)9-17(16)23-3/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMGMCZZFJXLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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